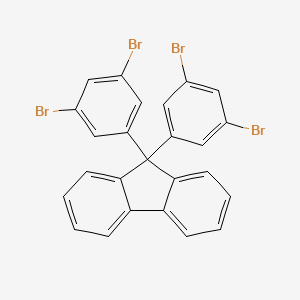
9,9-Bis(3,5-dibromophenyl)-9H-fluorene
Descripción general
Descripción
9,9-Bis(3,5-dibromophenyl)-9H-fluorene is a chemical compound with the molecular formula C25H14Br4 It is a derivative of fluorene, where two 3,5-dibromophenyl groups are attached to the 9-position of the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(3,5-dibromophenyl)-9H-fluorene typically involves the bromination of fluorene derivatives. One common method includes the reaction of fluorene with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions. The reaction conditions often involve using solvents like dichloromethane or chloroform and maintaining a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Bis(3,5-dibromophenyl)-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorene core or the bromine atoms.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Reagents like Grignard reagents or organolithium compounds are often employed, with catalysts such as nickel or palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while coupling reactions can produce extended aromatic systems with enhanced electronic properties.
Aplicaciones Científicas De Investigación
9,9-Bis(3,5-dibromophenyl)-9H-fluorene has several scientific research applications, including:
Materials Science: It is used in the synthesis of polymers and copolymers with unique optical and electronic properties, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Electronics: The compound’s structural properties make it suitable for use in organic semiconductors and conductive materials.
Chemical Sensors: It can be employed in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Pharmaceutical Research: Although less common, it may be explored for its potential biological activity and use in drug development.
Mecanismo De Acción
The mechanism of action of 9,9-Bis(3,5-dibromophenyl)-9H-fluorene in its applications involves its ability to participate in various chemical reactions and form stable, functionalized products. The molecular targets and pathways depend on the specific application. For instance, in organic electronics, the compound’s ability to facilitate charge transfer and its electronic properties are crucial. In chemical sensors, its reactivity with specific analytes determines its sensing capabilities.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxyl groups instead of bromine atoms, leading to different reactivity and applications.
9,9-Bis(4-aminophenyl)fluorene:
9,9-Bis(3,5-dibromo-4-hydroxyphenyl)fluorene: This compound combines bromine and hydroxyl groups, offering unique reactivity and applications.
Uniqueness
9,9-Bis(3,5-dibromophenyl)-9H-fluorene is unique due to the presence of bromine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic properties.
Propiedades
Fórmula molecular |
C25H14Br4 |
|---|---|
Peso molecular |
634.0 g/mol |
Nombre IUPAC |
9,9-bis(3,5-dibromophenyl)fluorene |
InChI |
InChI=1S/C25H14Br4/c26-17-9-15(10-18(27)13-17)25(16-11-19(28)14-20(29)12-16)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14H |
Clave InChI |
HHIVQZMLSTXDCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC(=C4)Br)Br)C5=CC(=CC(=C5)Br)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
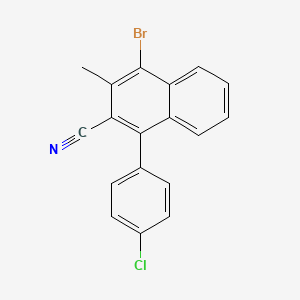

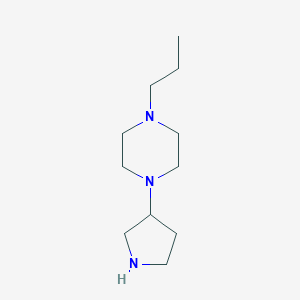




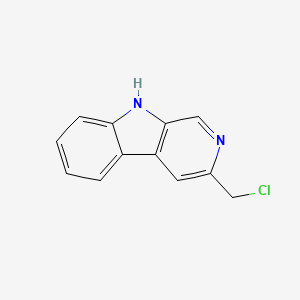
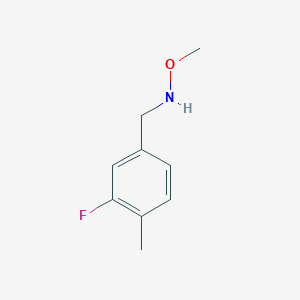
![4-[(5R)-5-(azidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoic acid](/img/structure/B8555452.png)



![8-Chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine](/img/structure/B8555473.png)
